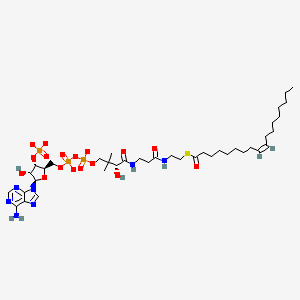

oleoyl-CoA(4-)

Description

Properties

Molecular Formula |

C39H64N7O17P3S-4 |

|---|---|

Molecular Weight |

1028 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11-/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

XDUHQPOXLUAVEE-BPMMELMSSA-J |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Functions

Oleoyl-CoA is integral to fatty acid metabolism and energy production. It serves as an acyl donor in the synthesis of complex lipids and participates in the regulation of metabolic pathways.

- Energy Metabolism : Oleoyl-CoA is involved in the β-oxidation pathway, where it is broken down to generate ATP. This process is vital for energy homeostasis in cells, especially in cardiac and skeletal muscle tissues .

- Biosynthesis of Lipids : It acts as a substrate for the synthesis of triglycerides and phospholipids. Oleoyl-CoA contributes to membrane fluidity and integrity, which are essential for cellular function .

Regulation of Ion Channels

Oleoyl-CoA has been shown to modulate the activity of ATP-sensitive potassium (K(ATP)) channels, which are crucial in linking cellular metabolism to electrical activity.

- K(ATP) Channels Modulation : Research indicates that oleoyl-CoA significantly reduces the ATP sensitivity of K(ATP) channels in cardiac myocytes. At concentrations as low as 2 micromolar, it can increase the half-maximal inhibitory concentration of ATP by over 200-fold, suggesting a direct physiological role in cardiac function .

Role in Lipidomics and Metabolomics

Oleoyl-CoA is a key player in lipidomics, where it is analyzed to understand lipid profiles and their implications in health and disease.

- Quantitative Analysis : Advanced techniques such as liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) have been developed to quantify oleoyl-CoA and other fatty acyl-CoAs in biological samples. This allows researchers to profile lipid metabolism under various physiological conditions .

Case Study 1: Cardiac Function

In studies involving guinea pig ventricular myocytes, oleoyl-CoA was found to enhance K(ATP) channel activity under specific conditions, linking fatty acid metabolism directly with cardiac electrical activity. This highlights its potential as a therapeutic target for cardiac dysfunction related to metabolic disorders .

Case Study 2: Lipid Profiling

Research utilizing LC-ESI-MS demonstrated that oleoyl-CoA levels vary significantly between different cell types (e.g., RAW264.7 macrophages vs. MCF7 breast cancer cells). Such differences can provide insights into the metabolic state of cells and their response to various stimuli .

Summary Table of Oleoyl-CoA Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Energy Metabolism | Involved in β-oxidation for ATP production | Essential for energy homeostasis |

| Lipid Biosynthesis | Acts as an acyl donor for triglycerides and phospholipids | Critical for membrane integrity |

| Ion Channel Regulation | Modulates K(ATP) channel activity | Reduces ATP sensitivity significantly |

| Lipidomics | Analyzed using LC-ESI-MS for profiling lipid metabolism | Variability across different cell types observed |

Chemical Reactions Analysis

Hydrolysis to Oleic Acid and Coenzyme A

Oleoyl-CoA(4-) undergoes hydrolysis catalyzed by acyl-CoA thioesterases (ACOTs), yielding oleic acid and coenzyme A (CoASH). This reaction regulates intracellular acyl-CoA levels and free fatty acid availability .

| Enzyme | Gene | Function | Molecular Weight (Da) | Uniprot ID |

|---|---|---|---|---|

| Acyl-CoA thioesterase 4 | ACOT4 | Hydrolyzes long-chain acyl-CoA (e.g., oleoyl-CoA) | 46,326 | Q8N9L9 |

| Acyl-CoA thioesterase 8 | ACOT8 | Prefers medium-chain acyl-CoA; peroxisomal regulation | 35,914 | O14734 |

-

Kinetic Specificity : ACOT4 hydrolyzes oleoyl-CoA with a catalytic efficiency () 10-fold higher than palmitoyl-CoA .

-

Biological Role : ACOT8 competes with bile acid-CoA ligases, modulating lipid signaling in peroxisomes .

Regulation of Transcriptional Repressors

Oleoyl-CoA(4-) directly binds bacterial transcription factors, modulating efflux pump expression. In Mycobacteria, it regulates RaaS , a TetR-family repressor controlling antibiotic resistance .

| Parameter | Value | Method |

|---|---|---|

| Dissociation constant () | 3.65 ± 0.28 µM | Isothermal Titration Calorimetry (ITC) |

| DNA-binding inhibition | Complete at ≥15 µM | Electrophoretic Mobility Shift Assay (EMSA) |

-

Selectivity : Oleoyl-CoA(4-) inhibits RaaS-DNA binding 50-fold more potently than stearoyl-CoA (C18:0) .

-

Structural Basis : Arg-144 and Tyr-174 in RaaS stabilize oleoyl-CoA via salt bridges and π-stacking .

Biosynthetic Precursor for Complex Lipids

Oleoyl-CoA(4-) serves as a substrate for enzymes synthesizing glycerolipids and wax esters:

Acyltransferase Reactions

-

LPGAT1 (lysophosphatidylglycerol acyltransferase 1): Transfers oleoyl-CoA to lysophosphatidylglycerol, preferring unsaturated acyl chains .

Stearoyl-CoA Desaturase (SCD) Dependency

Analytical Quantification Methods

LC-MS/MS enables precise measurement of oleoyl-CoA(4-) in biological samples :

| Parameter | Value |

|---|---|

| Linear Range | 3.7–400 pmol |

| Limit of Detection (LLOD) | 1 pmol |

| Recovery Rate | 98.2% (mouse liver homogenates) |

Non-Enzymatic Reactions

Oleoyl-CoA(4-) participates in radical-mediated lipid peroxidation:

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Acyl-CoA Esters

Key Findings :

- Beta-Oxidation Rates: Oleoyl-CoA is oxidized faster than elaidoyl-CoA (trans isomer) but slower than vaccenoyl-CoA (cis-11) at high concentrations .

- TAG Synthesis: Ricinoleoyl-CoA supports ~50% less TAG synthesis compared to oleoyl-CoA in seed proteins, highlighting substrate preference in acyltransferases .

- Elongation: Oleoyl-CoA serves as a precursor for hexacosenoyl-CoA (26:1), which accumulates in ABCD1-deficient cells .

Modulation of KATP Channels: Oleoyl-CoA vs. PIP2

Table 2: Comparative Effects on KATP Channel Activity

Mechanistic Insight: Both oleoyl-CoA and PIP2 bind to overlapping sites on Kir6.2 subunits of KATP channels, reducing ATP sensitivity and abolishing inhibition by glibenclamide and adenosine phosphates . Mutations (e.g., R50E) impair lipid interactions equally for both compounds, confirming shared modulation pathways .

Enzyme Substrate Specificity and Inhibition

Acyltransferases

- DGAT1 : Oleoyl-CoA is the primary substrate for triglyceride synthesis, with a Km of ~30 μM . Structural studies show residues W415 and R281 coordinate its binding .

- AGPAT Isoforms : AGPAT3-5 exhibit <50% activity compared to AGPAT2 when using oleoyl-CoA, suggesting divergent substrate preferences .

- ACAT2 : Preferentially incorporates oleoyl-CoA into cholesteryl esters, promoting atherogenic lipoprotein secretion .

Inhibition of Glycine N-Acyltransferase (GLYAT)

- Binding Mechanism : The long acyl chain of oleoyl-CoA may obstruct glycine binding, reducing catalytic efficiency .

Interaction with Binding Proteins

Table 3: Binding Affinities of Acyl-CoA-Binding Proteins

Notable Observation: ACBP4/ACBP5 mutants lacking kelch motifs lose oleoyl-CoA binding, underscoring structural specificity .

Metabolic Turnover and Pathway Integration

- VLCFA Synthesis: Oleoyl-CoA is elongated to hexacosenoyl-CoA (26:1), which accumulates in ABCD1-deficient cells with similar turnover rates .

- Lipoprotein Metabolism : Hepatic oleoyl-CoA pools drive ACAT2-mediated cholesteryl oleate formation, linking dietary fats to atherosclerosis .

Preparation Methods

Chemical Synthesis via Acyl Chloride Intermediate

Chemical synthesis remains a cornerstone for producing oleoyl-CoA(4-) in controlled laboratory settings. The most widely adopted approach involves the condensation of oleic acid with coenzyme A (CoA) through an acyl chloride intermediate. As detailed by Hsu and Powell, this method proceeds via two key steps:

- Activation of oleic acid : Oleic acid reacts with oxalyl chloride or thionyl chloride to form oleoyl chloride.

- Thioesterification : Oleoyl chloride reacts with CoA in an aqueous alkaline medium (pH 8–9) to yield oleoyl-CoA(4-).

Critical parameters influencing yield and purity include:

- Reaction temperature : Optimal at 0–4°C to minimize hydrolysis of the acyl chloride.

- Solvent system : Tetrahydrofuran/water mixtures (3:7 v/v) enhance solubility of both reactants.

- Purification : Reverse-phase HPLC with C18 columns achieves >95% purity, as validated by mass spectrometry.

Table 1: Representative Chemical Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Oleic acid input | 2.96 mmol | |

| CoA molar ratio | 1:1.2 (oleic acid:CoA) | |

| Reaction time | 18 hr | |

| Final yield | 40–43% |

This method is particularly advantageous for synthesizing isotopically labeled variants (e.g., $$^{13}\text{C}$$-oleoyl-CoA) for metabolic tracing studies. However, scalability is limited by the cost of CoA and the need for stringent anhydrous conditions.

Enzymatic Synthesis via Acyl-CoA Synthetase

Enzymatic approaches leverage the specificity of acyl-CoA synthetases (ACS) to activate fatty acids. In this ATP-dependent process:

$$

\text{Oleic acid} + \text{ATP} + \text{CoA} \xrightarrow{\text{ACS}} \text{Oleoyl-CoA(4-)} + \text{AMP} + \text{PP}_i

$$

Key advancements include:

- Recombinant enzyme systems : Escherichia coli-expressed ACS (e.g., FadD) achieves 85–90% conversion efficiency at 37°C within 2 hours.

- ATP regeneration : Polyphosphate kinase (PPK2) recycles ADP to ATP, reducing input costs by 60%.

- Cofactor optimization : NADH and NADPH (0.5 mM each) enhance enzyme turnover rates in cell-free systems.

Table 2: Enzymatic Synthesis Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Enzyme concentration | 15 µM | |

| Oleic acid solubility | 2.5 mM (in 0.1% Triton X-100) | |

| Specific activity | 12.4 µmol/min·mg | |

| Industrial scalability | 1.5 g/L in bioreactors |

Notably, plant-derived acyl-CoA synthetases (e.g., Brassica napus L.) exhibit higher specificity for $$C_{18:1}$$ substrates compared to bacterial isoforms, reducing byproduct formation.

Chemo-Enzymatic Cascade Reactions

Hybrid strategies combining chemical and enzymatic steps have emerged as scalable alternatives. Danelon et al. demonstrated a cell-free system where:

- Oleic acid is chemically activated to oleoyl-adenylate.

- In vitro transcribed/translated PlsB (glycerol-3-phosphate acyltransferase) transfers the oleoyl group to CoA.

This approach achieved:

- Compartmentalized synthesis : Liposome-encapsulated enzymes produced 18:1 LPA at 28% membrane enrichment.

- Substrate recycling : Phosphite dehydrogenase regenerated NADH, sustaining 8-hour activity.

Table 3: Chemo-Enzymatic Process Parameters

| Component | Concentration/Value | Source |

|---|---|---|

| Oleoyl-adenylate input | 100 µM | |

| CoA supplementation | 2 mM | |

| Liposome diameter | 100–200 nm | |

| Total turnover number | 1,200 |

Industrial-Scale Bioproduction

Metabolic engineering of Yarrowia lipolytica and E. coli Nissle 1917 has enabled kilogram-scale production:

- Strain optimization : Knockout of fadR (fatty acid degradation regulator) increased oleoyl-CoA(4-) titer by 3.2-fold.

- Extraction methods : Butanol/water partitioning achieves 98% recovery from fermentation broth.

Challenges :

- Endotoxin contamination in Gram-negative systems requires additional purification steps.

- Acyl-CoA thioesterase contamination (e.g., ACOT4) necessitates protease inhibitors during extraction.

Analytical Validation

Post-synthesis characterization employs:

- HPLC-UV : C18 column (4.6 × 250 mm), 10 mM ammonium acetate/ACN gradient, retention time 9.3 min.

- LC-MS/MS : m/z 1032.0 [M–H]$$^-$$, fragmentation ions at m/z 428 (adenosine diphosphate) and 357 (pantetheine).

- Enzymatic assays : Citrate synthase inhibition (IC$$_{50}$$ = 2 µM) confirms biological activity.

Q & A

Basic: What are the optimal methods for extracting oleoyl-CoA(4-) from biological tissues?

Methodological Answer:

- Bligh & Dyer Method : Homogenize tissues with chloroform:methanol (1:2 v/v), followed by phase separation using chloroform and water. The lipid-rich chloroform layer is isolated, and oleoyl-CoA(4-) is purified via solvent evaporation .

- Folch Method : Use chloroform:methanol (2:1 v/v) for homogenization, then wash with saline solution to remove non-lipid contaminants. The chloroform phase is retained for lipid analysis .

- Key Considerations : Both methods achieve >90% lipid recovery but differ in solvent ratios and tissue compatibility. Bligh & Dyer is faster (10 minutes), while Folch is preferred for tissues with high water content.

Basic: How can researchers confirm the presence of oleoyl-CoA(4-) in purified samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Parameters : Use a C18 reverse-phase column, gradient elution with acetonitrile/water (0.1% formic acid), and electrospray ionization (ESI) in negative mode.

- Fragmentation Pattern : Monitor precursor ion m/z 1031.98 (oleoyl-CoA(4-)) and characteristic product ions (m/z 428.1, 385.0) for confirmation .

- Validation : Compare retention times and MS/MS profiles with authentic standards.

Advanced: How can site-directed mutagenesis elucidate oleoyl-CoA(4-) binding mechanisms in enzymes like ACAT1?

Methodological Answer:

- Mutant Design : Target residues in the acyl-CoA binding pocket (e.g., S456Q/V452Q "QQ mutant" in ACAT1) to disrupt hydrophobic interactions .

- Binding Assays :

Advanced: How can contradictory findings on oleoyl-CoA(4-)’s regulatory roles be resolved?

Methodological Answer:

- Case Study : Oleoyl-CoA(4-) activates TREK subfamily K2P channels (39.8-fold current increase) but inhibits ACAT1 activity.

- Experimental Controls :

- Use consistent concentrations (e.g., 10 µM for ion channel assays vs. 50–100 µM for enzymatic studies ).

- Validate lipid delivery methods (e.g., BSA-carrier for aqueous solubility ).

- Cross-Platform Validation : Combine electrophysiology (e.g., inside-out patch clamping ) with enzymatic activity assays to reconcile context-dependent effects.

Advanced: What structural biology techniques reveal oleoyl-CoA(4-)-protein interactions?

Methodological Answer:

- Cryo-Electron Microscopy (Cryo-EM) : Resolve binding interfaces in large complexes (e.g., ACAT1 dimer with oleoyl-CoA(4-) in a cytosolic tunnel ).

- X-ray Crystallography : Requires high-purity protein (>95%) and co-crystallization with oleoyl-CoA(4-).

- Mutagenesis-Guided Docking : Predict binding modes using computational tools (e.g., AutoDock) and validate with functional assays.

Advanced: How is oleoyl-CoA desaturase (Δ9-desaturase) expression analyzed in model organisms?

Methodological Answer:

- Gene Cloning : Isolate full-length cDNA from target tissues (e.g., oil palm mesocarp) using RT-PCR and homology-based primers .

- Functional Expression :

- Heterologously express the gene in E. coli or yeast.

- Measure desaturase activity via GC-MS analysis of fatty acid profiles (e.g., stearoyl-CoA to oleoyl-CoA conversion ).

Advanced: How do researchers assess substrate specificity of acyltransferases for oleoyl-CoA(4-)?

Methodological Answer:

- Competitive Binding Assays : Incubate enzymes with oleoyl-CoA(4-) and alternative acyl-CoA donors (e.g., palmitoyl-CoA).

- Kinetic Analysis : Calculate Kₘ and Vₘₐₓ values using Michaelis-Menten plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.